1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one is a synthetic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluoropyrimidine moiety linked to a piperidine ring, further connected to a dimethylbutanone group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one involves several key steps One common synthetic route begins with the preparation of the fluoropyrimidine intermediate This intermediate is then reacted with piperidine under specific conditions to form the piperidinyl derivativeThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods often incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluoropyrimidine moiety allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, acetonitrile), catalysts (e.g., palladium, copper), and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial agent and in cancer research for its cytotoxic properties
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting key enzymes involved in cellular processes. The piperidine ring enhances the compound’s binding affinity to its targets, while the dimethylbutanone group contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
When compared to similar compounds, 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one stands out due to its unique combination of functional groups. Similar compounds include:
1-(5-Fluoropyrimidin-2-yl)piperidin-4-one: Lacks the dimethylbutanone group, resulting in different chemical and biological properties.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds have a benzoxazole ring instead of the dimethylbutanone group, leading to variations in their pharmacological activities.
The uniqueness of this compound lies in its ability to combine the properties of fluoropyrimidine, piperidine, and dimethylbutanone, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)8-13(20)19-6-4-12(5-7-19)21-14-17-9-11(16)10-18-14/h9-10,12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLCJGVXLIWTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.